Acide 4-chloro-5-sulfamoylanthranilique

Vue d'ensemble

Description

Applications De Recherche Scientifique

4-Chloro-5-sulfamoylanthranilic acid has several scientific research applications, including:

Environmental Studies: It is used to study the environmental impact of pharmaceutical metabolites.

Pharmacokinetics: Research on saluamine helps in understanding the metabolic pathways of furosemide.

Toxicology: Studies on saluamine’s toxicity provide insights into the potential risks associated with pharmaceutical waste.

Mécanisme D'action

Target of Action

It is known to be a sulfonamide derivative , which are often used as diuretics or antibiotics, targeting carbonic anhydrase or bacterial synthesis of folic acid respectively.

Mode of Action

As a sulfonamide derivative, it may inhibit certain enzymes, leading to changes in cellular processes .

Biochemical Pathways

As a sulfonamide derivative, it may interfere with the production of folic acid in bacteria, affecting their growth and reproduction .

Result of Action

As a sulfonamide derivative, it may lead to the death of bacteria by inhibiting their ability to synthesize folic acid, an essential nutrient .

Action Environment

Factors such as ph, temperature, and presence of other substances can generally affect the action of chemical compounds .

Analyse Biochimique

Biochemical Properties

It is known that sulfonamide derivatives can interact with various enzymes and proteins, particularly those involved in the metabolic pathways of certain drugs . The nature of these interactions often involves the formation of hydrogen bonds between the sulfonamide group and the active site of the enzyme or protein .

Molecular Mechanism

It is known that sulfonamides can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that sulfonamides can interact with various enzymes and cofactors in metabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-5-sulfamoylanthranilic acid can be synthesized through the microbial biotransformation of furosemide. This process involves the use of environmental fungi such as Aspergillus candidus and Cunninghamella echinulata . The biotransformation process includes the identification of metabolites through high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) analysis .

Industrial Production Methods

the microbial biotransformation method mentioned above could be adapted for industrial applications if needed .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-5-sulfamoylanthranilic acid undergoes several types of chemical reactions, including:

Reduction: Reduction reactions involving saluamine are less common but can occur under certain conditions.

Substitution: 4-Chloro-5-sulfamoylanthranilic acid can undergo substitution reactions, particularly involving the chlorine and sulfonamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of saluamine, such as hydroxy-ketone products and pyridinium derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Furosemide: The parent compound of saluamine, known for its diuretic properties.

Hydroxy-ketone derivatives: Metabolites formed during the biotransformation of furosemide.

Pyridinium derivatives: Another class of metabolites formed from furosemide.

Uniqueness

4-Chloro-5-sulfamoylanthranilic acid is unique due to its specific formation pathway as a metabolite of furosemide. Its chemical structure and properties distinguish it from other similar compounds, making it a valuable subject of study in pharmacokinetics and environmental research .

Activité Biologique

4-Chloro-5-sulfamoylanthranilic acid (CSA), a compound closely related to furosemide, has garnered attention for its biological activities and potential therapeutic applications. This article explores its mechanisms of action, pharmacokinetics, and implications in various medical conditions.

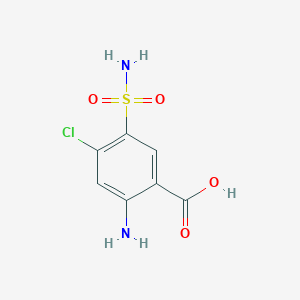

- Molecular Formula : C7H7ClN2O4S

- Molecular Weight : 250.66 g/mol

- CAS Number : 3086-91-7

- Diuretic Activity : CSA is primarily known for its role as a loop diuretic, similar to furosemide. It inhibits the Na-K-2Cl co-transporter in the thick ascending limb of the loop of Henle, leading to increased urine production and decreased fluid retention.

- Interaction with Carbonic Anhydrase : Recent studies have shown that CSA can interact with human carbonic anhydrase II (hCA II), affecting enzyme activity through static quenching mechanisms and hydrogen bonding. This interaction may influence fluid balance and electrolyte homeostasis .

- GABA-A Receptor Modulation : Research indicates that CSA may also affect gastrointestinal motility by interacting with GABA-A receptors, leading to reduced contractility in the ileum and colon. This suggests a dual mechanism where CSA not only promotes diuresis but may also modulate gastrointestinal function .

Pharmacokinetics

Pharmacokinetic studies highlight the absorption, distribution, metabolism, and excretion (ADME) characteristics of CSA:

- Absorption : CSA is rapidly absorbed after oral administration.

- Distribution : It has a volume of distribution indicating extensive tissue binding.

- Metabolism : The metabolic pathways of CSA are still under investigation, but it is known to undergo hepatic metabolism.

- Excretion : Predominantly excreted via urine, with a significant portion as unchanged drug .

Clinical Applications

- Heart Failure Management : CSA has been utilized in managing heart failure due to its diuretic properties, helping alleviate symptoms associated with fluid overload.

- Hypertension Treatment : As part of combination therapy for hypertension, CSA aids in controlling blood pressure through effective diuresis.

- Neuroinflammation in Alzheimer's Disease : Recent investigations suggest that CSA may have neuroprotective effects by inhibiting amyloid-beta aggregation and reducing neuroinflammation, which are critical factors in Alzheimer's disease progression .

Comparative Biological Activity Table

| Compound | Mechanism of Action | Main Therapeutic Use |

|---|---|---|

| 4-Chloro-5-Sulfamoylanthranilic Acid (CSA) | Inhibition of Na-K-2Cl co-transporter; GABA-A receptor modulation | Diuretic for heart failure; potential neuroprotective agent |

| Furosemide | Similar to CSA; primarily loop diuretic | Heart failure; edema management |

Propriétés

IUPAC Name |

2-amino-4-chloro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,9H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLJBZFXGDHSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184875 | |

| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3086-91-7 | |

| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3086-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003086917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-(aminosulphonyl)-4-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-5-SULFAMOYLANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQE8131SF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is saluamine and how is it related to furosemide?

A1: Saluamine, chemically known as 4-chloro-5-sulfamoylanthranilic acid, is a major metabolite of the loop diuretic drug furosemide. It is formed through the thermal decomposition of furosemide, primarily via a photohydrolysis reaction. [, ] Interestingly, saluamine exhibits significantly higher water solubility compared to furosemide. This difference in solubility is attributed to the cleavage of intramolecular bonds within furosemide during its transformation into saluamine, disrupting the hydrogen bond network that contributes to furosemide's low solubility. []

Q2: How does the formation of saluamine factor into the environmental fate of furosemide?

A3: Studies employing water/sediment microcosms demonstrated that saluamine can be generated through microbial biotransformation of furosemide in aquatic environments. [] Furthermore, saluamine exhibited persistent accumulation in these systems over extended periods, indicating its potential as a long-term environmental contaminant. [] This finding underscores the importance of considering transformation products like saluamine in environmental risk assessments of pharmaceuticals.

Q3: Are there any analytical methods for simultaneously detecting furosemide and saluamine?

A4: Yes, rapid and sensitive UHPLC methods have been developed to quantify furosemide and saluamine concurrently in biological matrices like human plasma and urine. [] These methods typically employ reversed-phase chromatography with a suitable mobile phase and UV detection, enabling efficient separation and quantification of both compounds within a short analysis time. []

Q4: Has saluamine been identified in environmental samples alongside furosemide?

A5: Yes, research using advanced analytical techniques like UHPLC/QToF-MS has confirmed the presence of saluamine in environmental water samples, often co-occurring with its parent compound, furosemide. [, ] This highlights the relevance of saluamine as a relevant transformation product in the environmental fate and impact assessment of furosemide.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.